molecular formula C24H25N3O5S2 B4019526 N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4019526
M. Wt: 499.6 g/mol
InChI Key: KMHHRJXGLUVRDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(4-nitrophenyl)-N2-(phenylsulfonyl)glycinamide and similar compounds often involves complex reactions, such as the formation of sulfonamide linkages and nitration reactions. A study by El-Bardan (1992) detailed the synthesis and spectral studies of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives, highlighting methods that could be relevant for the synthesis of related compounds (El-Bardan, 1992).

Molecular Structure Analysis

The crystal and molecular structure of compounds bearing nitrophenyl and phenylsulfonyl groups, like N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(4-nitrophenyl)-N2-(phenylsulfonyl)glycinamide, has been analyzed through techniques such as X-ray diffraction. González-Cameno et al. (1998) provided insights into the crystal structures of related molecules, emphasizing the conformational aspects of such compounds (González-Cameno et al., 1998).

Chemical Reactions and Properties

The chemical reactions and properties of such a compound involve its reactivity towards various chemical agents and conditions. Thalluri et al. (2014) discussed the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which might be relevant for understanding the chemical behavior of N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(4-nitrophenyl)-N2-(phenylsulfonyl)glycinamide (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their practical applications. The study by Iwasaki et al. (1988) on the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds offers a glimpse into the detailed physical characterization of similar molecules (Iwasaki et al., 1988).

Chemical Properties Analysis

The chemical properties analysis involves understanding the reactivity, stability, and interaction of N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(4-nitrophenyl)-N2-(phenylsulfonyl)glycinamide with various chemical agents. The work by Paoli-Lombardo et al. (2023) on synthesizing related compounds using TDAE methodology provides insights into the chemical properties and potential reactivity patterns of such complex molecules (Paoli-Lombardo et al., 2023).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-19-7-5-6-8-20(19)18-33-16-15-25-24(28)17-26(21-11-13-22(14-12-21)27(29)30)34(31,32)23-9-3-2-4-10-23/h2-14H,15-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHHRJXGLUVRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

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